Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
Overview
Description
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate is a triester of citric acid and stearyl alcohol. It is a white, odorless, and waxy solid that is commonly used in various industries, including pharmaceuticals, cosmetics, and food. The compound has gained significant attention due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate is synthesized through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tristearyl citrate involves large-scale esterification reactors where citric acid and stearyl alcohol are continuously fed into the reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization to obtain pure tristearyl citrate.
Chemical Reactions Analysis
Types of Reactions
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of tristearyl citrate can yield stearyl alcohol and citric acid derivatives.
Substitution: The ester groups in tristearyl citrate can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Stearic acid and citric acid derivatives.
Reduction: Stearyl alcohol and citric acid derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of controlled-release pharmaceutical formulations.
Industry: Applied in cosmetics as an emollient and thickening agent, and in food as a stabilizer and emulsifier
Mechanism of Action
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its ester functional groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The compound’s mechanism of action involves the inhibition of certain enzymes or the activation of specific receptors, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Stearyl citrate
- Triethyl citrate
- Triisostearyl citrate
- Trilauryl citrate
Comparison
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its long stearyl chains, which provide enhanced hydrophobicity and stability compared to other citrates. This makes it particularly useful in applications requiring long-lasting effects and resistance to degradation .
Properties
IUPAC Name |
trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h64H,4-56H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHVNMEMHTWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064800 | |
Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7775-50-0 | |
Record name | Tristearyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7775-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tristearyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trioctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISTEARYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M10B5XY389 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRISTEARYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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